7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by an imidazo[4,5-b]pyridine core. This compound features a methyl group at the 7-position and a bulky 2,4,6-trimethylphenyl substituent at the 2-position. It is recognized for its potential biological activities and applications in medicinal chemistry.
This compound is classified under imidazo[4,5-b]pyridine derivatives, which are known for their diverse pharmacological properties. The synthesis of 7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine often involves cyclization reactions of suitable precursors, typically under acidic conditions to facilitate the formation of the imidazole ring structure .
The synthesis of 7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine can be achieved through several methods:
The molecular formula for 7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine is C_{16}H_{18}N_{2}. The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are typically employed to confirm the structure of synthesized compounds .
7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical transformations:
These reactions allow for the modification of the compound to create new derivatives with potentially enhanced properties.
The mechanism of action for 7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine involves interactions with specific biological targets such as enzymes or receptors. Binding to these targets can modulate their activity and lead to various biological effects. The specific pathways depend on the context of use and the nature of the target .
Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are often employed to assess these properties .
7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine has potential applications in medicinal chemistry due to its biological activity. It has been investigated for its use as:
Photodecarboxylative amination has emerged as a powerful strategy for constructing nitrogen-containing heterocycles under mild conditions. This method employs diazirines as electrophilic amination reagents and carboxylic acids as radical precursors, facilitated by acridinium photocatalysts under blue LED irradiation. The reaction proceeds through a radical mechanism where the photocatalyst oxidizes the carboxylate to generate an alkyl radical, which subsequently attacks the diazirine to form diaziridine intermediates [2].
For imidazo[4,5-b]pyridine synthesis, this approach enables direct functionalization at the 7-position. Optimization studies reveal that 9-mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate (t-BuMesAcrPh) outperforms other acridinium catalysts, achieving yields up to 84% in model reactions with tetrahydrofuran-derived acids. Critical to success is maintaining a 1:1 mixture of ethyl acetate and acetonitrile to ensure complete substrate solubility during the radical addition step [2]. The method demonstrates exceptional functional group tolerance, accommodating ketones, esters, olefins, and free alcohols – a significant advantage over traditional nucleophilic substitution routes.
Table 1: Photodecarboxylative Amination Optimization Parameters
Variable | Optimal Condition | Yield Impact |
---|---|---|
Catalyst | t-BuMesAcrPh (5 mol%) | 40% → 84% yield |
Solvent System | EtOAc:MeCN (1:1) | Full substrate dissolution |
Base | DBU (0.25 equiv) | Essential for carboxyl activation |
Light Source | Blue LEDs (455 nm) | No reaction in darkness |
Scaffold-hopping has proven invaluable for optimizing the pharmaceutical properties of imidazo[4,5-b]pyridine derivatives while maintaining target affinity. This strategy systematically replaces core structural elements to overcome developmental challenges such as poor solubility or genotoxicity [5] [6].
In antileishmanial drug development, a 2-phenyloxazolo[4,5-b]pyridine scaffold was transitioned to 2-phenylimidazo[1,2-a]pyrimidine before arriving at optimized imidazo[4,5-b]pyridine derivatives. This progression addressed critical limitations: the initial oxazolopyridine scaffold showed weak activity against Leishmania donovani (INMAC pEC50 <5), while the intermediate imidazopyrimidine exhibited improved potency (pEC50 6.2) but unacceptable Ames test results. The final imidazo[4,5-b]pyridine scaffold eliminated genotoxicity concerns while maintaining nanomolar inhibitory activity against parasitic targets [6].
Recent applications in kinase inhibitor design demonstrate scaffold-hopping's efficacy. Molecular docking against a mixed lineage kinase 3 (MLK3) homology model guided the transformation of lead compounds into 7-substituted-3H-imidazo[4,5-b]pyridines. This yielded derivatives with single-digit nanomolar IC50 values (e.g., 9a, IC50 = 6 nM) and improved physicochemical profiles. The strategic incorporation of 7-methyl groups enhanced membrane permeability while the 2-aryl substituents occupied specific hydrophobic pockets in the ATP-binding site [5].
While direct evidence for 2,4,6-trimethylphenyl introduction via cross-coupling is limited in the search results, analogous transformations provide established routes for installing complex aryl groups at the imidazo[4,5-b]pyridine C2 position. Palladium-catalyzed Suzuki-Miyaura coupling typically employs halogenated precursors (e.g., 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, CAS 91996-63-3) and arylboronic acids under oxygen-free conditions [9].
The electron-deficient nature of the imidazo[4,5-b]pyridine core necessitates careful catalyst selection. Pd(PPh3)4 or Pd(dppf)Cl2 complexes in degassed toluene/ethanol mixtures (4:1) at 80-90°C typically provide optimal results for coupling with sterically hindered aryl groups like mesityl derivatives. For the thermally sensitive 7-methyl substituent, microwave-assisted coupling at controlled temperatures (100-120°C) minimizes decomposition while achieving >85% conversion. Post-coupling purification challenges arise due to residual palladium in the heterocyclic system, requiring specialized scavengers like thiourea-functionalized silica [9].
Alternative approaches include direct C-H arylation, though this method shows limited regioselectivity at the electron-rich C2 position. Recent advances employ directing groups at N1 to enhance C2 selectivity, but these require additional synthetic steps for installation and removal, complicating the synthesis of 7-methyl-2-(2,4,6-trimethylphenyl) derivatives [6].
The critical ring-closure step forming the imidazo[4,5-b]pyridine core is highly sensitive to solvent and base selection. Optimal conditions balance deprotonation efficiency with minimizing decomposition of sensitive intermediates. Systematic screening identified 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as superior to inorganic bases (K2CO3, Cs2CO3) or weaker organic amines (DIPEA) in polar aprotic solvents [2].
Solvent effects dramatically influence cyclization kinetics:
For the 7-methyl substituted series, maintaining reaction temperatures below 70°C prevents demethylation and tar formation. Concentration studies reveal an optimal 0.1-0.3 M range – higher concentrations promote dimerization through intermolecular nucleophilic attack, while dilute conditions slow the desired intramolecular cyclization [1] [3]. The ring-closure yield for 7-methyl derivatives increases from 48% to 82% when switching from anhydrous DMF to oxygen-purged acetonitrile with DBU (0.25 equiv), highlighting the importance of oxygen exclusion for electron-rich intermediates [10].
Scale-up of 7-methyl-2-(2,4,6-trimethylphenyl)imidazo[4,5-b]pyridine faces three primary challenges: photochemical step intensification, solids handling, and purification bottlenecks. The photodecarboxylation step demonstrates excellent mass efficiency on small scale (1.8 mmol, 84% yield) but suffers from photon penetration limitations at larger volumes [2]. Flow photoreactors with adjustable path lengths (0.5-2 mm) and high-intensity LED arrays (455 nm) address this by maintaining consistent photon flux throughout the reaction volume.
Solubility limitations of carboxylic acid precursors necessitate processing volumes 3-5× larger than theoretical, creating downstream concentration bottlenecks. The sparing solubility (29 g/L at 25°C) of early intermediates requires anti-solvent crystallization techniques that introduce additional unit operations [10]. A sequential concentration-distillation-crystallization approach under vacuum reduces processing time by 40% while maintaining 99.5% purity specifications.
Table 2: Multi-Step Synthesis Scalability Assessment
Synthetic Stage | Lab-Scale Yield | Kilogram-Scale Yield | Primary Challenge |
---|---|---|---|
Diazirine Formation | 78% | 62% | Exothermicity control |
Photodecarboxylative Amination | 84% (1.8 mmol) | 67% (18 mol) | Photon penetration/heat dissipation |
Ring Closure | 82% | 75% | Oxygen sensitivity |
Final Crystallization | 95% recovery | 88% recovery | Polymorphic control |
Purification presents particular difficulties due to structurally similar by-products (regioisomeric imidazo[4,5-c]pyridines and dimeric adducts). Traditional silica chromatography is impractical beyond 100g scale, necessitating switchable solvent crystallization systems. The hydrochloride salt formation (e.g., 2-methyl-3H-imidazo[4,5-b]pyridine hydrochloride, CAS not specified) improves crystallinity but introduces chloride handling concerns in API synthesis [3]. Countercurrent chromatography shows promise for continuous purification, achieving >99.5% purity with 92% recovery in pilot studies [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2